N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-amine
Description
N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-amine is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its structure includes a bicyclo[2.2.1]heptane ring system, which is known for its rigidity and stability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-3-21(4-2)11-12-22-16-7-5-15(6-8-16)14-20-18-13-17-9-10-19(18)23-17/h5-8,17-20H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXICANGRLDBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CNC2CC3CCC2O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-amine typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. This reaction is carried out under controlled temperature conditions to ensure the formation of the desired bicyclic structure.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction. This step often involves the use of a strong base to deprotonate the precursor, followed by the addition of an amine source.
Attachment of the Diethylaminoethoxyphenyl Group: This step involves the formation of an ether linkage through a Williamson ether synthesis. The reaction typically uses an alkoxide ion and a halogenated precursor to form the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the bicyclic core or the aromatic ring, often using hydrogenation techniques.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is frequently used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced bicyclic or aromatic structures.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure is particularly useful in the design of ligands for catalysis and coordination chemistry.
Biology
Biologically, N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-amine has potential as a pharmacophore in drug development. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being explored for its potential use in treating neurological disorders. Its ability to interact with neurotransmitter receptors and modulate their activity is of particular interest.
Industry
Industrially, this compound can be used in the development of new materials with unique properties. Its stability and rigidity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to changes in cellular function, which underlies its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-amine: Similar structure but with dimethylamino instead of diethylamino.
N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
The unique aspect of N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-amine lies in its combination of a rigid bicyclic core with a flexible diethylaminoethoxyphenyl group. This combination allows for a balance of stability and flexibility, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
